

# Unveiling the Anti-Tumor Potential of FDW028: A Technical Guide

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## Compound of Interest

Compound Name: FDW028

Cat. No.: B15618718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor properties of **FDW028**, a novel and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8). The information presented herein is curated for an audience with a professional background in cancer research and drug development, offering a comprehensive summary of quantitative data, a detailed exploration of the compound's mechanism of action, and standardized experimental protocols.

## Core Mechanism of Action: Targeting FUT8 to Induce Tumor Cell Death

**FDW028** exerts its anti-tumor effects by specifically targeting FUT8, a key enzyme responsible for core fucosylation of N-glycans.<sup>[1]</sup> Inhibition of FUT8 by **FDW028** sets off a cascade of events that culminates in the degradation of the immune checkpoint molecule B7-H3 (CD276), a protein often overexpressed in various cancers, including metastatic colorectal cancer (mCRC).<sup>[1]</sup>

The primary mechanism involves the defucosylation of B7-H3, which then makes it a target for chaperone-mediated autophagy (CMA).<sup>[2][3]</sup> This process is facilitated by the heat shock protein HSC70 and the lysosomal receptor LAMP2A, which recognize and bind to the defucosylated B7-H3, leading to its degradation within the lysosome.<sup>[2][3]</sup> The degradation of

B7-H3 subsequently leads to the inhibition of the pro-survival AKT/mTOR signaling pathway, ultimately promoting cancer cell death.[4]

## Quantitative Efficacy Data

The anti-tumor activity of **FDW028** has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Cell Line	Cancer Type	IC50 Value (μM)
SW480	Colorectal Cancer	5.95
HCT-8	Colorectal Cancer	23.78

Table 1: In Vitro Cell Proliferation Inhibition by FDW028.[3]

Parameter	Value
Binding Affinity (Kd) to FUT8	5.486 μM

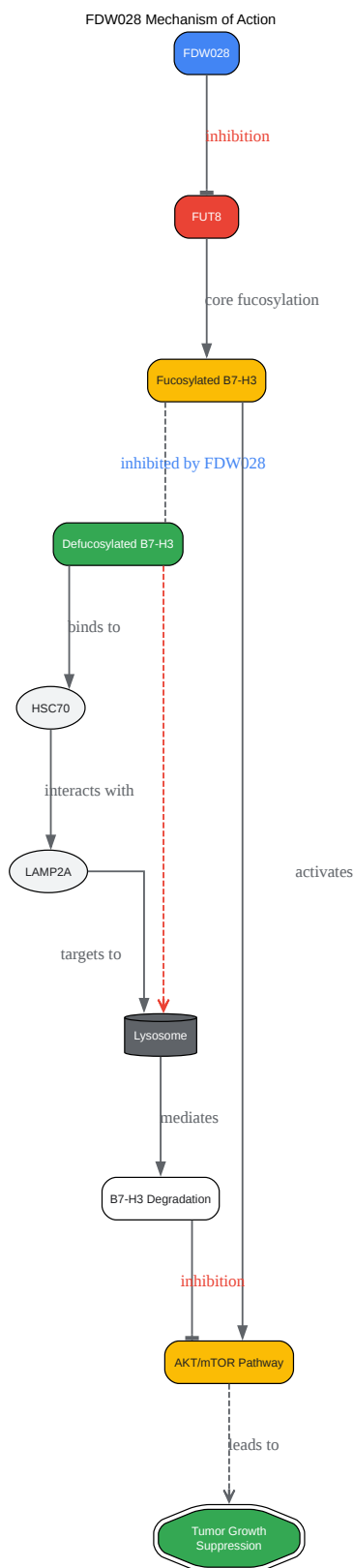
Table 2: FDW028 Binding Affinity.[2]

Model	Treatment	Outcome
SW480 Xenograft Mouse Model	10 and 20 mg/kg, intravenous injection	Reduced tumor volume, increased survival
Mc38 Pulmonary Metastasis Model	20 mg/kg, intravenous injection	Significantly prolonged survival

Table 3: In Vivo Anti-Tumor Efficacy of FDW028.[2][4]

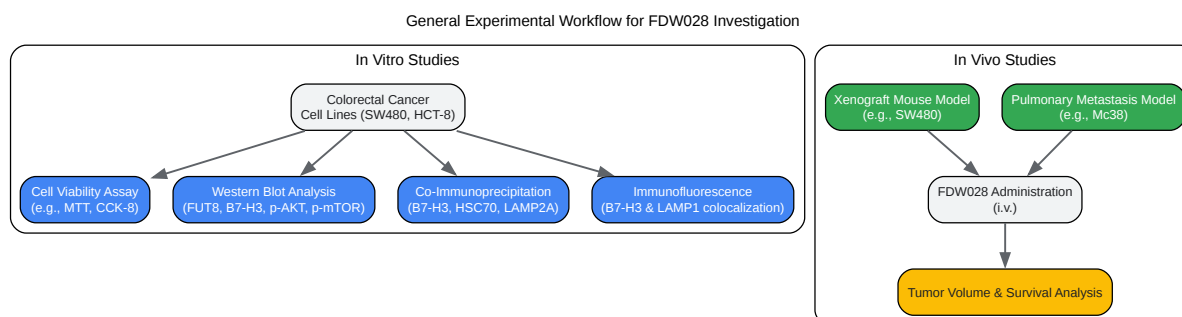
## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the research process, the following diagrams have been generated using the DOT language.



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## FDW028 Signaling Pathway



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